molecular formula C11H17NO4 B6174791 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate CAS No. 2649063-19-2

6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate

Cat. No. B6174791
CAS RN: 2649063-19-2
M. Wt: 227.3
InChI Key:
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Description

6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate (DMBC) is a cyclic organic compound with a unique molecular structure. It is composed of three fused rings, a six-membered ring and two seven-membered rings, and the overall molecular formula is C10H14O4. DMBC is of particular interest to scientists due to its versatile nature and wide range of applications in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,4-triazoles. Additionally, this compound has been used as a catalyst in the synthesis of polymers and in the synthesis of metal complexes. It has also been used in the synthesis of peptides and has been used to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate is not fully understood. However, it is believed that the cyclic structure of this compound is responsible for its catalytic activity. It is believed that the cyclic structure of this compound allows it to bind to specific sites on proteins and enzymes, thus activating them and promoting the desired reaction. Additionally, the presence of the two seven-membered rings in this compound is thought to play a role in its catalytic activity, as they are believed to provide stability to the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have an effect on the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to possess antioxidant activity and may have potential applications in the treatment of certain diseases, such as cancer.

Advantages and Limitations for Lab Experiments

6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate has several advantages when used in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. Additionally, this compound is relatively inexpensive and has a wide range of applications. However, there are also some limitations to using this compound in laboratory experiments. It is not soluble in water and may be difficult to work with in certain solutions. Additionally, its cyclic structure makes it difficult to characterize, as it is not possible to determine the exact structure of the molecule.

Future Directions

There are several potential future directions for research on 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate. One potential area of research is to further explore the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound in the treatment of diseases, such as cancer. Additionally, more research could be done to explore the potential use of this compound as a catalyst in the synthesis of polymers and metal complexes. Finally, further research could be done to explore the potential use of this compound as a reagent in the synthesis of heterocyclic compounds.

Synthesis Methods

6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate can be synthesized through a multi-step process. The first step is the formation of a cyclic dimer, which is accomplished by reacting two molecules of 5-methyl-2-oxazolidinone in the presence of a base catalyst. This cyclic dimer is then reacted with dimethyl malonate in the presence of a Lewis acid catalyst to form a cyclic trimer, which is then converted to this compound through a rearrangement reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethylpyrrole", "ethyl acrylate", "sodium hydride", "methyl iodide", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate", "petroleum ether" ], "Reaction": [ "Step 1: 2,5-dimethylpyrrole is reacted with ethyl acrylate in the presence of sodium hydride to form 2,5-dimethyl-3-(2-oxopropyl)pyrrole.", "Step 2: The resulting product from step 1 is then reacted with methyl iodide to form 2,5-dimethyl-3-(2-methylpropyl)pyrrole.", "Step 3: The product from step 2 is then reacted with acetic anhydride and pyridine to form 6,7-dimethyl-8-acetoxy-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine.", "Step 4: The product from step 3 is then hydrolyzed with hydrochloric acid to form 6,7-dimethyl-8-hydroxy-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine.", "Step 5: The product from step 4 is then reacted with sodium bicarbonate and methyl iodide to form 6,7-dimethyl-8-iodo-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine.", "Step 6: The product from step 5 is then reacted with ethyl acetate and magnesium sulfate to form 6,7-dimethyl-8-iodo-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-6,7-dicarboxylate.", "Step 7: The product from step 6 is then reacted with sodium bicarbonate and ethyl acetate to form 6,7-dimethyl-8-azabicyclo[3.2.1]octane-6,7-dicarboxylate.", "Step 8: The final product is purified by recrystallization from petroleum ether." ] }

CAS RN

2649063-19-2

Molecular Formula

C11H17NO4

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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